molecular formula C12H22N2O B6135328 1-acetyl-3-(1-pyrrolidinylmethyl)piperidine trifluoroacetate

1-acetyl-3-(1-pyrrolidinylmethyl)piperidine trifluoroacetate

Cat. No. B6135328
M. Wt: 210.32 g/mol
InChI Key: CUBJWUIMKZQYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-3-(1-pyrrolidinylmethyl)piperidine trifluoroacetate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as A-366, and it has been extensively studied for its potential applications in scientific research. The compound is known for its unique properties, including its ability to interact with various receptors in the body, making it an important tool for studying the biochemical and physiological effects of these receptors.

Mechanism of Action

The mechanism of action of A-366 is complex and not fully understood. However, it is known that the compound interacts with various receptors in the body, leading to changes in signaling pathways and cellular processes. For example, A-366 has been shown to modulate the activity of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
A-366 has been shown to have a range of biochemical and physiological effects. For example, the compound has been shown to increase the release of dopamine in the brain, leading to changes in mood and motivation. A-366 has also been shown to have analgesic effects, making it a potential tool for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of A-366 is its ability to interact with a range of receptors in the body, making it a versatile tool for scientific research. However, there are also some limitations to its use. For example, the compound has a short half-life, which can make it difficult to study its long-term effects. Additionally, A-366 is not widely available, which can make it difficult for researchers to obtain.

Future Directions

There are several potential future directions for research on A-366. One area of interest is its potential use as a therapeutic agent for the treatment of various disorders, including addiction, depression, and pain. Additionally, further research is needed to fully understand the mechanisms of action of A-366 and its interactions with various receptors in the body. Finally, the development of new synthesis methods for A-366 could lead to increased availability and greater use in scientific research.

Synthesis Methods

The synthesis of 1-acetyl-3-(1-pyrrolidinylmethyl)piperidine trifluoroacetate is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 1-(piperidin-3-yl)methanamine with acetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with trifluoroacetic anhydride to yield the final product, A-366.

Scientific Research Applications

A-366 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a tool for studying the interactions between various receptors in the body. A-366 has been shown to interact with several important receptors, including the dopamine D3 receptor, the sigma-1 receptor, and the α7 nicotinic acetylcholine receptor.

properties

IUPAC Name

1-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-11(15)14-8-4-5-12(10-14)9-13-6-2-3-7-13/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBJWUIMKZQYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-(1-pyrrolidinylmethyl)piperidine

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